![molecular formula C18H18N4O4S B2630653 methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1448026-64-9](/img/structure/B2630653.png)
methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrazole ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Esterification: Finally, the benzoate ester is formed through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism by which methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in π-π stacking and hydrogen bonding with target proteins, potentially inhibiting or modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyridin-4-yl)benzoate: This compound lacks the pyrazole and sulfamoyl groups, making it less complex but also less versatile in terms of reactivity and applications.
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: This compound features a pyrimidine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
Uniqueness
Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with biological targets and materials.
Properties
IUPAC Name |
methyl 4-[2-(3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-26-18(23)15-2-4-16(5-3-15)27(24,25)20-11-13-22-12-8-17(21-22)14-6-9-19-10-7-14/h2-10,12,20H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKCQVEKPCODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)
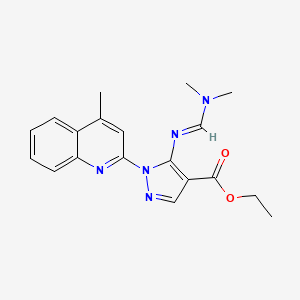
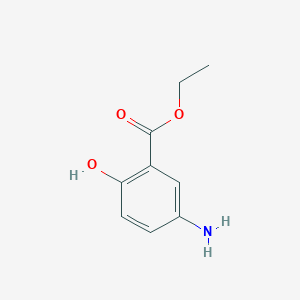

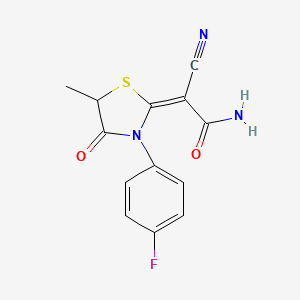
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)
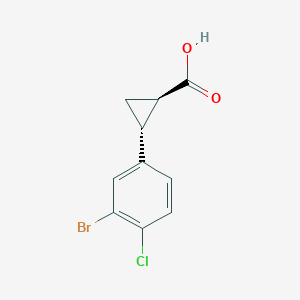
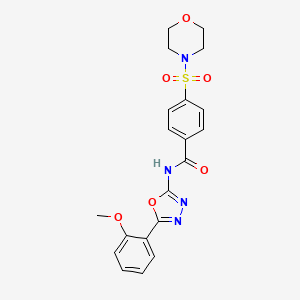
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)
![Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine](/img/structure/B2630591.png)
![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)
